
6,7-Dichloroquinazolin-4(3H)-one
Beschreibung
Systematic IUPAC Nomenclature and Structural Descriptors
The compound 6,7-Dichloroquinazolin-4(3H)-one is systematically named according to IUPAC guidelines as 6,7-dichloro-3H-quinazolin-4-one . This nomenclature reflects its bicyclic quinazoline core, where positions 6 and 7 of the aromatic ring are substituted with chlorine atoms, and a ketone group is present at position 4. The "3H" designation indicates the tautomeric form involving a hydrogen atom at position 3 of the heterocyclic ring.
Structurally, the molecule consists of a fused bicyclic system: a benzene ring fused to a pyrimidine ring. The chlorine substituents at positions 6 and 7 introduce steric and electronic effects that influence reactivity.
CAS Registry Number and Chemical Databases
The compound is uniquely identified by its CAS Registry Number 6958-39-0 , which is cataloged across major chemical databases, including PubChem, ChemSpider, and Sigma-Aldrich. This identifier ensures unambiguous referencing in academic and industrial contexts. Key database entries include:
Database | Accession Number | Source Link |
---|---|---|
PubChem | 135460234 | PubChem Entry |
ChemSpider | 263785 | ChemSpider Entry |
Sigma-Aldrich | AMBH303C4805 | Sigma-Aldrich Product Page |
Molecular Formula and Weight Analysis
The molecular formula C₈H₄Cl₂N₂O confirms the presence of eight carbon atoms, four hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. The molecular weight is calculated as 215.03–215.04 g/mol , with minor variations due to isotopic abundance.
Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon (C) | 8 | 12.01 | 96.08 |
Hydrogen (H) | 4 | 1.008 | 4.03 |
Chlorine (Cl) | 2 | 35.45 | 70.90 |
Nitrogen (N) | 2 | 14.01 | 28.02 |
Oxygen (O) | 1 | 16.00 | 16.00 |
Total | 215.03 |
Canonical SMILES Representation and InChI Key
The canonical SMILES string O=C1NC=NC2=C1C=C(Cl)C(Cl)=C2 encodes the connectivity of atoms, emphasizing the ketone group (O=C1), the pyrimidine ring (NC=NC2), and chlorine substituents. The InChI Key UESAHLRLKCVJGK-UHFFFAOYSA-N provides a unique hash for computational identification and database retrieval.
Descriptor | Value | Source |
---|---|---|
SMILES | ClC1=C(C2=C(C=C1Cl)NC(=O)N=C2) |
|
InChI Key | UESAHLRLKCVJGK-UHFFFAOYSA-N |
Eigenschaften
IUPAC Name |
6,7-dichloro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESAHLRLKCVJGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289822 | |
Record name | 6,7-DICHLOROQUINAZOLIN-4(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6958-39-0 | |
Record name | 6958-39-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-DICHLOROQUINAZOLIN-4(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Starting Materials and General Approach
The synthesis of 6,7-Dichloroquinazolin-4(3H)-one primarily begins with 2-amino-4,6-dichlorobenzoic acid as the precursor. This substrate undergoes cyclization in the presence of formamide to form the quinazolinone core structure. The process is often facilitated by microwave irradiation to enhance reaction efficiency and yield.
Synthesis via Microwave-Assisted Cyclization
- A solution of 2-amino-4,6-dichlorobenzoic acid (7.004 g, 34 mmol) is dissolved in formamide (40 mL).
- The mixture is stirred at room temperature for 20 minutes.
- It is then subjected to microwave irradiation at 500 W for 10 minutes.
- The resulting light yellow solid is filtered, washed with water, and recrystallized from hot ethanol.
- The product, this compound, is obtained in a yield of 67%.
- Melting point: 224–226 °C.
This microwave-assisted method offers a rapid and efficient route compared to conventional heating, reducing reaction time significantly while maintaining good yields.
Functionalization via Alkoxylation
Following the formation of the quinazolinone core, substitution at the 6 and 7 positions can be achieved by nucleophilic substitution of the chlorine atoms with various alkoxyl groups.
- Sodium hydride (NaH, 0.5 g, 21 mmol) is stirred and heated at 30 °C for 20 minutes with the desired alcohol (21 mmol).
- This mixture is then added to a solution of this compound (10 mmol) in dimethylformamide (DMF, 10 mL).
- The reaction mixture is refluxed for 7 hours.
- The product is extracted with ethyl acetate, solvent removed under reduced pressure, and recrystallized from chloroform.
Yields for representative derivatives:
Compound Description | Yield (%) |
---|---|
5,7-bis((tetrahydro-2H-pyran-2-yl)methoxy)quinazolinone | 80 |
5,7-bis((tetrahydro-2H-pyran-4-yl)methoxy)quinazolinone | 80 |
5,7-bis(2-(4-methylpiperazin-1-yl)ethoxy)quinazolinone | 75 |
This step allows for structural diversification at the 6,7-positions via ether linkages, which can modulate biological activity and physicochemical properties.
Conversion to Chloroquinazoline Intermediates
To introduce amino substituents at the 4-position, the quinazolinone is converted to the corresponding 4-chloroquinazoline intermediate.
- Quinazolin-4(3H)-one (IIc) is treated with thionyl chloride (SOCl2) and acetonitrile under reflux for 4 hours.
- Excess thionyl chloride is removed under reduced pressure.
- The residue is dissolved in chloroform, washed with saturated sodium carbonate solution, dried over sodium sulfate, and recrystallized from ethyl acetate.
This chloro intermediate is crucial for subsequent nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution to Form 4-Aminoquinazoline Derivatives
The 4-chloroquinazoline intermediate undergoes substitution with various aniline derivatives to yield 4-aminoquinazoline compounds.
- Compound IIIc (2 mmol) is dissolved in isopropanol (3 mL).
- Aniline derivatives (2 mmol) are added.
- The mixture is refluxed.
- After cooling, solvent is evaporated, and the product crystallized from methanol.
This step introduces diverse amino substituents, enabling the synthesis of a broad range of quinazoline derivatives for medicinal chemistry applications.
Summary Table of Key Steps and Conditions
Step | Reagents/Conditions | Time/Temp | Yield (%) | Notes |
---|---|---|---|---|
Cyclization to quinazolinone | 2-amino-4,6-dichlorobenzoic acid + formamide, microwave (500 W) | 10 min microwave irradiation | 67 | Rapid, efficient |
Alkoxylation at 6,7 positions | NaH + alcohol, DMF, reflux | 7 hours at reflux | 75–80 | Functionalization via ether groups |
Conversion to 4-chloroquinazoline | Thionyl chloride + acetonitrile, reflux | 4 hours | Not specified | Intermediate for amination |
Amination at 4-position | Aniline derivatives, isopropanol, reflux | Reflux | Not specified | Formation of 4-aminoquinazoline |
Research Findings and Advantages
- The microwave-assisted cyclization method provides cleaner products and simpler work-up compared to traditional heating methods.
- Yields obtained (around 67%) are better or comparable to other literature methods which report 20–50% yields.
- The use of sodium hydride and DMF for alkoxylation allows for high yields and diverse functional group introduction.
- The overall synthetic route is modular, allowing for the preparation of various substituted quinazolinones and quinazolines.
- The methodology has been validated by spectral data (IR, NMR) confirming the structures of synthesized compounds.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted quinazolinones can be formed.
Oxidation Products: Oxidation can lead to the formation of quinazolinone N-oxides.
Reduction Products: Reduction can yield dihydroquinazolinones or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
6,7-Dichloroquinazolin-4(3H)-one features a quinazolinone core with chlorine substituents at the 6th and 7th positions. This structural modification enhances its biological activity and reactivity compared to other quinazoline derivatives. The compound's molecular formula is C8H5Cl2N2O, and it has a molecular weight of 220.04 g/mol.
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown enhanced activity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. In one study, certain derivatives demonstrated IC50 values significantly lower than the positive control drug lapatinib, indicating potent anticancer properties .
2. Enzyme Inhibition
- Phosphodiesterase Inhibition : The compound has been evaluated for its ability to inhibit phosphodiesterase enzymes (PDE), particularly PDE7A. In vitro studies showed that some derivatives exhibited good potency in inhibiting PDE7A compared to established inhibitors like Theophylline . This inhibition is crucial for developing treatments for inflammatory diseases.
3. Antimicrobial Properties
- Broad-spectrum Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various bacterial strains. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 μg/mL |
Staphylococcus aureus | 16 μg/mL |
Pseudomonas aeruginosa | 64 μg/mL |
These results indicate varying degrees of antibacterial potency depending on the bacterial strain.
4. Material Science
- Synthesis of Novel Materials : The compound serves as a building block for synthesizing more complex quinazoline derivatives with potential applications in materials science, including the development of dyes and pigments.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated various quinazolinone derivatives, including this compound, against MCF-7 and A2780 cell lines. The results showed that certain derivatives had IC50 values ranging from 0.14 to 3.79 µM against MCF-7 cells, significantly outperforming lapatinib .
- Inhibition of Phosphodiesterase Enzymes : In vitro studies highlighted the efficacy of synthesized derivatives in inhibiting PDE7A activity. Molecular docking studies supported these findings by illustrating the interactions between the compounds and the enzyme active sites .
Wirkmechanismus
The mechanism of action of 6,7-dichloroquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorine atoms can enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 6,7-dichloroquinazolin-4(3H)-one with structurally and functionally related analogs:
Structural Analogues and Physicochemical Properties
Key Observations :
- Chlorine vs. Methoxy Groups : The dichloro derivative (Cl) exhibits higher electrophilicity compared to the dimethoxy analog (OCH₃), which may influence reactivity in nucleophilic substitution reactions. The dimethoxy derivative, however, shows improved aqueous solubility due to its polar substituents .
- Electron-Withdrawing Effects : The nitro group in 7-chloro-6-nitroquinazolin-4(3H)-one enhances electron-deficient character, which could stabilize charge-transfer interactions in enzyme inhibition .
Acetylcholinesterase (AChE) Inhibition
- 6,7-Dimethoxyquinazolin-4(3H)-one derivatives (e.g., glycylglycine- and glycylleucine-conjugated analogs) demonstrate potent AChE inhibition (IC₅₀ = 1.8–4.2 mg/mL), surpassing the reference drug donepezil (IC₅₀ = 2.4 mg/mL) in some cases .
- This compound: Limited direct data on AChE inhibition is available, but its chlorine substituents may enhance interactions with hydrophobic enzyme pockets, a hypothesis supported by QSAR studies of halogenated quinazolinones .
Antiamyloid Activity
Biologische Aktivität
6,7-Dichloroquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its inhibitory effects on various enzymes, particularly cholinesterases and tyrosine kinases, as well as its potential applications in treating neurodegenerative diseases and cancer.
Chemical Structure and Synthesis
This compound belongs to the quinazolinone family, characterized by a bicyclic structure that includes a quinazoline ring. The synthesis typically involves cyclization reactions of anthranilic acid derivatives with urea or similar reagents, resulting in high-yield products suitable for biological evaluation .
1. Cholinesterase Inhibition
One of the most notable activities of this compound is its inhibitory effect on cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission by hydrolyzing acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease (AD).
- Inhibition Potency : Recent studies have shown that derivatives of quinazolin-4(3H)-one exhibit potent inhibitory activities against BuChE with IC50 values as low as 0.52 µM for specific derivatives . This suggests a high selectivity for BuChE over AChE, making it a promising candidate for AD treatment.
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
6f | 0.52 | >96 |
6h | 6.74 | - |
6j | 3.65 | - |
The kinetic studies indicated a mixed-type inhibition pattern, allowing these compounds to bind effectively to both the catalytic active site and the peripheral anionic site of the enzymes involved .
2. Tyrosine Kinase Inhibition
Another significant aspect of the biological activity of this compound is its role as an inhibitor of various tyrosine kinases. These kinases are crucial in regulating cell proliferation and survival, making them important targets in cancer therapy.
- Inhibitory Activity : Compounds based on quinazolin-4(3H)-one have demonstrated inhibitory effects against key kinases such as CDK2, HER2, EGFR, and VEGFR2. For instance, certain derivatives exhibited IC50 values ranging from 0.20 µM to 0.84 µM against cancer cell lines like MCF7 and A2780 .
Kinase | Compound | IC50 (µM) |
---|---|---|
CDK2 | 2i | 0.20 ± 0.02 |
HER2 | 2i | - |
EGFR | 3i | - |
VEGFR2 | - | - |
These findings suggest that modifications to the quinazolinone structure can enhance selectivity and potency against specific kinases.
Molecular Docking Studies
To further understand the interactions between this compound derivatives and their targets, molecular docking studies have been performed. These studies provide insights into binding affinities and interaction patterns within the active sites of cholinesterases and tyrosine kinases.
For example, docking simulations revealed that certain derivatives bind favorably to the active sites of BuChE with binding free energies ranging from -9.9 to -11.2 kcal/mol . Such data are essential for rational drug design aimed at optimizing these compounds' therapeutic profiles.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 6,7-Dichloroquinazolin-4(3H)-one?
A key route involves the oxidation of intermediate 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one under basic conditions. For example, dissolving a precursor in 2 N NaOH and stirring at room temperature for 20 hours yields 2,7-dichloroquinazolin-4(3H)-one (Compound 5) . Alternative methods may include nucleophilic substitution or condensation reactions using polyphosphoric acid (PPA) and acetic anhydride, as seen in analogous quinazolinone syntheses .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are standard. For example, H-NMR and C-NMR data (e.g., δ 4.54 ppm for chloromethyl groups) and IR peaks (e.g., 1681 cm for carbonyl stretches) confirm structural integrity . High-performance liquid chromatography (HPLC) ensures purity, particularly for bioactive studies .
Q. How does the chloro-substitution pattern influence the compound’s reactivity?
The 6,7-dichloro configuration enhances electrophilic reactivity at the quinazolinone core, facilitating nucleophilic substitutions (e.g., with amines or thiols). This is critical for derivatization, as seen in the synthesis of 2-benzylaminoquinazoline derivatives via heating with benzylamines .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Catalyst Selection: Heterogeneous catalysts (e.g., solid acids) improve reaction efficiency and reduce byproducts in cyclization steps .
- Reaction Monitoring: Use thin-layer chromatography (TLC) or in situ spectroscopy to track intermediate formation and adjust reaction time/temperature .
- Purification: Column chromatography with gradients (e.g., ethyl acetate/hexane) resolves structurally similar impurities .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
- Substituent Variation: Introduce amino acids (e.g., glycylglycine) or dipeptides at reactive sites to modulate bioactivity, as demonstrated in Alzheimer’s-targeted derivatives .
- Comparative Assays: Test analogs against reference compounds (e.g., donepezil for acetylcholinesterase inhibition) to quantify potency. For example, IC values (1.8–4.2 mg/mL) highlight substituent-dependent efficacy .
Q. What experimental models are suitable for evaluating the anticholinesterase and antiamyloid activity of this compound derivatives?
- Anticholinesterase Assay: Use Ellman’s method with acetylthiocholine iodide and 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) to measure enzyme inhibition spectrophotometrically at 412 nm .
- Antiamyloid Assay: Monitor β-amyloid (1-42) aggregation via Congo red binding, with reduced absorbance at 540 nm indicating inhibition .
Q. How should researchers address contradictions in bioactivity data across studies?
- Reproducibility Checks: Replicate assays under standardized conditions (e.g., pH, temperature) to confirm activity trends.
- Purity Validation: Use HPLC or elemental analysis to rule out impurities affecting results. For instance, discrepancies in antiamyloid activity (e.g., 50% inhibition vs. reference GV-791) may arise from compound stability issues .
- Statistical Rigor: Apply ANOVA or Student’s t-test to assess significance (e.g., p<0.05 thresholds) .
Methodological Considerations
Q. What computational tools complement experimental studies of this compound?
- Docking Simulations: Use AutoDock or Schrödinger Suite to predict binding affinities for acetylcholinesterase or amyloid-beta targets .
- QSAR Modeling: Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity using partial least squares (PLS) regression .
Q. How can researchers mitigate challenges in scaling up synthesis?
- Solvent Optimization: Replace dimethylformamide (DMF) with greener solvents (e.g., ethanol/water mixtures) to enhance scalability .
- Flow Chemistry: Implement continuous-flow reactors for high-yield, low-waste production of intermediates .
Data Presentation
Table 1. Comparative Bioactivity of Quinazolinone Derivatives
Compound | Biological Target | IC (µM) | Reference |
---|---|---|---|
This compound | Acetylcholinesterase | 1.8–4.2 | |
6-Chloro-2-methylquinazolin-4(3H)-one | Kinase Inhibition | 15.0 | |
Donepezil (Reference) | Acetylcholinesterase | 2.4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.